Lipophilicity and Hydrogen Bonding Capacity Differentiate 4-(4-Methoxyphenoxy)quinazoline from the Common Synthetic Precursor 4-Chloroquinazoline
4-(4-Methoxyphenoxy)quinazoline exhibits a computed XLogP3 of 3.5, substantially higher than the XLogP3 of 1.9 for 4-chloroquinazoline [1][2]. The hydrogen bond acceptor count is doubled (4 vs. 2), and the topological polar surface area (TPSA) is increased by 71% (44.2 vs. 25.8 Ų). These computed values indicate that replacement of the chlorine atom with the 4-methoxyphenoxy group markedly alters the compound's predicted membrane permeability and aqueous solubility profile.
| Evidence Dimension | Computed physicochemical properties relevant to passive permeability and solubility |
|---|---|
| Target Compound Data | XLogP3 = 3.5; HBA = 4; TPSA = 44.2 Ų; RotBond = 3 |
| Comparator Or Baseline | 4-Chloroquinazoline: XLogP3 = 1.9; HBA = 2; TPSA = 25.8 Ų; RotBond = 0 |
| Quantified Difference | Δ XLogP3 = +1.6; Δ HBA = +2; Δ TPSA = +18.4 Ų (+71%); Δ RotBond = +3 |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
Procurement of 4-chloroquinazoline as a surrogate for structure–activity relationship (SAR) studies relying on the 4-methoxyphenoxy pharmacophore introduces a >1.5 log unit difference in lipophilicity, which can confound target engagement, cellular permeability, and off-target profiling.
- [1] PubChem Compound Summary for CID 23848529, 4-(4-Methoxyphenoxy)quinazoline. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 78864, 4-Chloroquinazoline. National Center for Biotechnology Information (2026). View Source
